Cas no 2248350-04-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248350-04-9
- EN300-6519774
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate
-
- インチ: 1S/C19H12N2O4S/c1-11-20-15(16(26-11)12-7-3-2-4-8-12)19(24)25-21-17(22)13-9-5-6-10-14(13)18(21)23/h2-10H,1H3
- InChIKey: VJOKGJSAQGSZFT-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 364.05177804g/mol
- どういたいしつりょう: 364.05177804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519774-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 0.05g |
$515.0 | 2025-03-14 | |
Enamine | EN300-6519774-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 0.1g |
$540.0 | 2025-03-14 | |
Enamine | EN300-6519774-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 1.0g |
$614.0 | 2025-03-14 | |
Enamine | EN300-6519774-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 2.5g |
$1202.0 | 2025-03-14 | |
Enamine | EN300-6519774-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 5.0g |
$1779.0 | 2025-03-14 | |
Enamine | EN300-6519774-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 10.0g |
$2638.0 | 2025-03-14 | |
Enamine | EN300-6519774-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 0.25g |
$564.0 | 2025-03-14 | |
Enamine | EN300-6519774-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate |
2248350-04-9 | 95.0% | 0.5g |
$589.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate (CAS No. 2248350-04-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate, identified by its CAS number 2248350-04-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by a fused system of an isoindole ring and a thiazole core, both of which are well-documented for their versatile biological activities. The presence of multiple functional groups, including a 1,3-dioxo moiety and a 4-carboxylate substituent, further enhances its potential as a pharmacophore in drug discovery and medicinal chemistry.
The structural framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate imparts unique electronic and steric properties that make it an attractive scaffold for designing novel therapeutic agents. The isoindole moiety, known for its stability and ability to interact with biological targets through π-stacking and hydrogen bonding, provides a robust backbone for structural modifications. Meanwhile, the thiazole ring contributes to the compound's solubility and bioavailability, making it a promising candidate for further development.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds derived from isoindole and thiazole scaffolds. These molecules have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of isoindole have shown promise in inhibiting the growth of resistant bacterial strains by targeting essential metabolic pathways. Similarly, thiazole-based compounds have demonstrated efficacy in modulating immune responses and reducing oxidative stress.
The 1,3-dioxo group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate is particularly noteworthy due to its ability to engage in multiple types of non-covalent interactions with biological targets. This functional group can act as a hydrogen bond acceptor or participate in electrostatic interactions, thereby enhancing the compound's binding affinity to proteins and enzymes. Additionally, the 4-carboxylate substituent introduces an acidic proton that can be exploited for pH-dependent drug delivery systems or for enhancing solubility in aqueous environments.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate to identify potential lead compounds for drug development. These studies have highlighted the importance of optimizing the substitution patterns on the isoindole and thiazole rings to maximize biological activity while minimizing off-target effects. For example, computational modeling has suggested that introducing bulky aromatic groups at specific positions can enhance binding affinity without compromising flexibility.
The synthesis of 1,3-dioxo-2,3-dihydro-1H_isoindol_2_yl 2_methyl_5_phenyl_1_3_thiazole_4_carboxylate (CAS No. 2248350_04_9) involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the heterocyclic core followed by functional group interconversions to introduce the desired substituents. Advances in catalytic methods have also facilitated more efficient synthetic routes, reducing the need for hazardous reagents or harsh reaction conditions.
In conclusion, 1_3_dioxo_2_3_dihydro_1H_isoindol_2_yl 2_methyl_5_phenyl_1_3_thiazole_4_carboxylate (CAS No._2248350_04_9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents with potential applications in treating various diseases. As research continues to uncover new synthetic methodologies and computational tools, this compound is poised to play a significant role in the future of drug discovery.
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